molecular formula C4H8N2O B561811 4,5-Dihydro-2-methoxy-1H-imidazole-4,5-d4 CAS No. 402788-68-5

4,5-Dihydro-2-methoxy-1H-imidazole-4,5-d4

Cat. No.: B561811
CAS No.: 402788-68-5
M. Wt: 104.145
InChI Key: ZJULPBMTEMGRNC-RRVWJQJTSA-N
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Description

4,5-Dihydro-2-methoxy-1H-imidazole-4,5-d4 is a deuterated derivative of 4,5-dihydro-2-methoxy-1H-imidazole. This compound is part of the imidazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of deuterium atoms in the structure can influence the compound’s physical and chemical properties, making it valuable for specific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dihydro-2-methoxy-1H-imidazole-4,5-d4 typically involves the deuteration of 4,5-dihydro-2-methoxy-1H-imidazole. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process must be optimized to achieve high yields and purity, considering the cost and availability of deuterium.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydro-2-methoxy-1H-imidazole-4,5-d4 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can further modify the imidazole ring.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or lithium diisopropylamide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the imidazole ring.

Scientific Research Applications

4,5-Dihydro-2-methoxy-1H-imidazole-4,5-d4 has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4,5-dihydro-2-methoxy-1H-imidazole-4,5-d4 involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s metabolic stability and interaction with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4,5-Dihydro-2-methyl-1H-imidazole: Known for its use in pharmaceuticals and agrochemicals.

    4,5-Dihydro-2-(phenylmethyl)-1H-imidazole: Used as a vasodilator and in other medical applications.

    4,5-Dihydro-2-heptadecyl-1H-imidazole: Utilized in various industrial applications.

Uniqueness: 4,5-Dihydro-2-methoxy-1H-imidazole-4,5-d4 is unique due to the presence of deuterium atoms, which can enhance its stability and alter its chemical properties. This makes it particularly valuable for research applications where isotopic labeling is essential.

Properties

IUPAC Name

4,4,5,5-tetradeuterio-2-methoxy-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c1-7-4-5-2-3-6-4/h2-3H2,1H3,(H,5,6)/i2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJULPBMTEMGRNC-RRVWJQJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N=C(N1)OC)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661928
Record name 2-Methoxy(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402788-68-5
Record name 2-Methoxy(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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